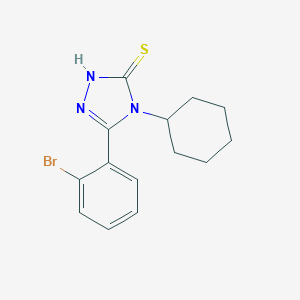

5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 2-bromophenyl group, a cyclohexyl group, and a thiol group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl, cyclohexyl, and thiol groups would all add distinct characteristics to the molecule’s overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic bromine on the phenyl ring, the nucleophilic sulfur in the thiol group, and the potential for the triazole ring to act as a ligand .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without halogens .Scientific Research Applications

Antimicrobial and Antifungal Activity

The synthesis and investigation of antimicrobial and antifungal activities of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, derived from 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, revealed that these compounds exhibit significant antimicrobial and antifungal effects. The most active compound identified was 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole (IIi), which demonstrated a notable antifungal and antimicrobial effect. It was found that the antimicrobial effect increased with the length of the carbon radical, suggesting a structure-activity relationship that could guide the development of new antimicrobial agents (Safonov & Panasenko, 2022).

Chemical Synthesis and Characterization

Research on the synthesis, structure, and evaluation of triazole-thiol derivatives, including those with a cyclohexyl substituent, indicates a focus on exploring the relationship between chemical structure and biological activity. The alkylation and aminomethylation of new 4,5-Substituted 4H-1,2,4-Triazole-3-thiols, aiming to discover efficient compounds with antitumor activity, showcases the potential of these derivatives in therapeutic applications (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).

Biological Activity Prediction

An analysis focusing on S-derivatives of triazole-thiols explored the relationship between predicted biological activity and chemical structure. This study employed virtual screening to predict activities against a range of biological targets, highlighting the versatility of triazole derivatives in potentially exhibiting antitumor, antiviral, antibacterial, and antioxidant activities. Such predictions are crucial for guiding future research and development efforts in drug discovery (Bigdan, 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(2-bromophenyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABXUZQWJPPXDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B388623.png)

![4,4'-Bis{[(3-fluorophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B388625.png)

![1,8-Dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B388627.png)

![4-fluoro-N-[4-(9-{4-[(4-fluorobenzoyl)amino]phenyl}-10-oxo-9,10-dihydro-9-anthracenyl)phenyl]benzamide](/img/structure/B388628.png)

![Propyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B388629.png)

![N-(4-butoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B388632.png)

![4-(Dodecylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B388633.png)

![17-(2-Bromophenyl)-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B388635.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B388636.png)

![3-[(3-bromoanilino)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B388640.png)

![2-(4-Methoxyphenyl)-2-oxoethyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)](/img/structure/B388641.png)